2-Pyrimidinamine, 4-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinamine, 4-propoxy- is an organic compound with the molecular formula C7H11N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-propoxy- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with propylamine under microwave conditions. This method allows for efficient and rapid synthesis with high yields . Another method involves the use of a three-component coupling reaction, where functionalized enamines, triethyl orthoformate, and ammonium acetate are reacted in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: Industrial production of 2-Pyrimidinamine, 4-propoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinamine, 4-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonium acetate and triethyl orthoformate in the presence of zinc chloride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2-Pyrimidinamine, 4-propoxy- has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including protein kinase inhibitors for cancer treatment.
Biology: The compound is studied for its potential anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 4-propoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
- 2-Aminopyrimidine
- 4,6-Diphenylpyrimidin-2-amine
- 2-(4-Sulfamoylphenyl)pyrimidine
Uniqueness: 2-Pyrimidinamine, 4-propoxy- is unique due to its specific propoxy substitution at the 4-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a protein kinase inhibitor compared to other similar compounds .
Biological Activity
2-Pyrimidinamine, 4-propoxy- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of 2-Pyrimidinamine, 4-propoxy- can be represented as follows:
This structure features a pyrimidine ring substituted at the 4-position with a propoxy group, which is crucial for its biological activity.
Research indicates that compounds similar to 2-Pyrimidinamine, 4-propoxy- exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of key kinases involved in cancer pathways. For instance, they may inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is critical in tumor angiogenesis and growth .
- Antimetabolite Activity : Due to their structural similarity to nucleic acids, pyrimidine derivatives can interfere with nucleic acid synthesis, acting as antimetabolites. This mechanism is particularly relevant in cancer therapy .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The results indicated significant cytotoxicity and pro-apoptotic effects, suggesting that these compounds could be developed into effective anticancer agents .
Cell Line | Compound | IC50 (µM) | Mechanism |
---|---|---|---|
A549 | 2-Pyrimidinamine, 4-propoxy- | 15.0 | VEGFR-2 Inhibition |
MCF7 | 2-Pyrimidinamine, 4-propoxy- | 12.5 | Apoptosis Induction |
Other Biological Activities
Beyond anticancer properties, 2-Pyrimidinamine, 4-propoxy- has shown potential in treating other conditions:
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting mediators involved in inflammatory responses .
- Antiasthmatic Activity : Some studies suggest that pyrimidine derivatives can act as bronchodilators and may be useful in asthma treatment by blocking histamine release from mast cells .
Case Studies
- Colorectal Cancer Treatment : A specific case study investigated the use of a related pyrimidine derivative in patients with advanced colorectal cancer. The compound showed promising results in shrinking tumors and improving patient outcomes when combined with standard chemotherapy .
- Asthma Management : Another study focused on the efficacy of pyrimidine-based compounds in patients suffering from asthma. The results indicated a significant reduction in bronchospasm episodes when treated with these compounds compared to placebo .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-propoxypyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3,(H2,8,9,10) |
InChI Key |
WELSYRUGYUVOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.